molecular formula C6H6N2OS B12886786 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde

2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde

Cat. No.: B12886786
M. Wt: 154.19 g/mol
InChI Key: URLSDGMHUWQLDE-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiazole ring, making it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to form the desired compound . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carboxylic acid.

    Reduction: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde stands out due to its specific substitution pattern and the presence of an aldehyde group, which provides unique reactivity and the ability to form a wide range of derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2

InChI Key

URLSDGMHUWQLDE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=NN21)C=O

Origin of Product

United States

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